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Introduction
ATTO488-ProTx-II is a fluorescently labeled peptide toxin that serves as a high-affinity and

selective blocker of the voltage-gated sodium channel Nav1.7. ProTx-II, originally isolated from

the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has been identified

as a potent inhibitor of Nav1.7, a channel critically implicated in pain signaling. The conjugation

of ProTx-II to the fluorescent dye ATTO 488 allows for the visualization and tracking of the

peptide's interaction with its target, making it a valuable tool for research and drug discovery in

the field of analgesia. This technical guide provides an in-depth overview of the biological

activity, specificity, and experimental application of ATTO488-ProTx-II.

Core Principles: Biological Activity and Mechanism
of Action
ProTx-II exerts its biological effect by acting as a gating modifier of voltage-gated sodium

channels.[1] Its primary mechanism of action involves binding to the voltage-sensing domain

(VSD) of the channel, specifically the S3-S4 loop in domain II (VSD-II).[2][3][4] This interaction

does not block the ion pore directly but rather shifts the voltage-dependence of channel

activation to more depolarized potentials.[1][2][4] This means that a stronger stimulus is

required to open the channel, thereby reducing the excitability of neurons, particularly

nociceptors where Nav1.7 is highly expressed.[5][6]
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The binding of ProTx-II to Nav1.7 is characterized by a high affinity, with reported half-maximal

inhibitory concentrations (IC50) in the low nanomolar to picomolar range.[5][7] This potent

inhibition of Nav1.7 leads to a reduction in the propagation of action potentials in pain-sensing

nerve fibers, highlighting its potential as an analgesic agent.[5]

Quantitative Data: Potency and Specificity of ProTx-
II
The inhibitory activity of ProTx-II has been quantified across various voltage-gated sodium

(Nav) and calcium (Cav) channel subtypes. The following tables summarize the reported IC50

values, demonstrating the peptide's high selectivity for Nav1.7.

Table 1: Inhibitory Potency (IC50) of ProTx-II on Voltage-Gated Sodium (Nav) Channels

Channel Subtype Reported IC50 Values (nM) Reference(s)

hNav1.7 0.3 [5][6]

hNav1.1 >10,000 [3]

hNav1.2 41 [7]

rNav1.3 >20,000 [3]

hNav1.4 >12,000 [3]

hNav1.5 79 [7]

hNav1.6 26 [7]

hNav1.8 >150,000 [3]

hNav1.9 >150,000 [3]

Table 2: Inhibitory Potency (IC50) of ProTx-II on Voltage-Gated Calcium (Cav) Channels
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Channel Subtype Reported IC50 Values Reference(s)

Cav1.2
Potent Inhibition (exact IC50

not specified)
[2]

Cav3.1
Acts on this channel (exact

IC50 not specified)
[7]

Cav3.2
Weaker interaction (exact IC50

not specified)
[2][7]

Note: h denotes human, and r denotes rat. The selectivity of ProTx-II for Nav1.7 is estimated to

be over 100-fold greater than for other Nav channel subtypes.[2][4]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50
Determination of ATTO488-ProTx-II on Nav1.7
This protocol outlines the methodology to determine the inhibitory potency of ATTO488-ProTx-
II on human Nav1.7 channels expressed in a heterologous system like HEK293 cells.

a. Cell Culture and Transfection:

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7

channel.

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal

Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to

maintain Nav1.7 expression.

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Transfection (if not a stable cell line): Transiently transfect HEK293 cells with a plasmid

encoding human Nav1.7 using a suitable transfection reagent. Co-transfection with a

fluorescent reporter protein (e.g., GFP) can aid in identifying transfected cells.

b. Solutions:
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Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to

7.3 with CsOH and osmolarity to ~310 mOsm.

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10

Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

c. Electrophysiological Recording:

Technique: Whole-cell voltage-clamp using an automated or manual patch-clamp system.

Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the

intracellular solution.

Voltage Protocol:

Holding Potential: -120 mV.

Test Pulse: Depolarize to 0 mV for 20 ms to elicit Nav1.7 currents.

Pulse Frequency: Apply test pulses at a low frequency (e.g., 0.1 Hz) to allow for recovery

from inactivation.

Data Acquisition: Record currents using an appropriate amplifier and data acquisition

software.

d. Experimental Procedure:

Obtain a whole-cell recording from a Nav1.7-expressing HEK293 cell.

Establish a stable baseline current by applying the voltage protocol in the extracellular

solution.

Perfuse the cell with increasing concentrations of ATTO488-ProTx-II in the extracellular

solution.

At each concentration, allow sufficient time for the inhibitory effect to reach a steady state.

Record the peak inward current at each concentration.
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e. Data Analysis:

Normalize the peak current at each ATTO488-ProTx-II concentration to the baseline current.

Plot the normalized current as a function of the logarithm of the ATTO488-ProTx-II
concentration.

Fit the data to a Hill equation to determine the IC50 value.

Synthesis of ATTO488-ProTx-II
This protocol describes the conjugation of the ATTO 488 fluorescent dye to the ProTx-II

peptide.

a. Materials:

ProTx-II peptide with a primary amine group (e.g., at the N-terminus or on a lysine residue).

ATTO 488 NHS-ester.

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

Purification column (e.g., size-exclusion or reversed-phase chromatography).

b. Labeling Procedure:

Dissolve ProTx-II in the reaction buffer.

Dissolve ATTO 488 NHS-ester in DMF or DMSO to prepare a stock solution.

Add the ATTO 488 NHS-ester stock solution to the ProTx-II solution. The molar ratio of dye

to peptide should be optimized, but a starting point of 10:1 can be used.

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).
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c. Purification:

Purify the ATTO488-ProTx-II conjugate from unreacted dye and peptide using an

appropriate chromatography method.

Collect and pool the fractions containing the fluorescently labeled peptide.

Confirm the purity and concentration of the final product using spectroscopy and/or mass

spectrometry.

Visualizations
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Caption: Nav1.7 signaling in pain and its inhibition by ATTO488-ProTx-II.

Experimental Workflow for IC50 Determination
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Caption: Workflow for determining the IC50 of ATTO488-ProTx-II.
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Conclusion
ATTO488-ProTx-II is a powerful and specific tool for studying the Nav1.7 sodium channel. Its

high affinity and selectivity, coupled with its fluorescent properties, make it invaluable for a

range of applications, from basic research into the mechanisms of pain to high-throughput

screening for novel analgesic compounds. The detailed protocols and data presented in this

guide provide a solid foundation for researchers to effectively utilize ATTO488-ProTx-II in their

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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